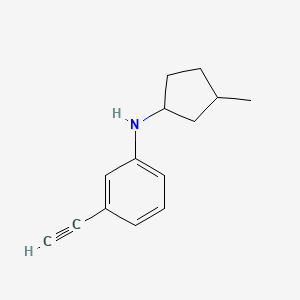![molecular formula C26H46N4O12 B12107273 N-[2-[8-[3-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]diazirin-3-yl]octoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12107273.png)
N-[2-[8-[3-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]diazirin-3-yl]octoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[8-[3-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]diazirin-3-yl]octoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a complex organic compound characterized by multiple hydroxyl groups, an acetamido group, and a diazirinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[8-[3-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]diazirin-3-yl]octoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide typically involves multiple steps:
Formation of the Oxan Ring: The initial step involves the formation of the oxan ring structure through a glycosylation reaction. This is achieved by reacting a suitable sugar derivative with an alcohol under acidic conditions.
Introduction of the Diazirinyl Group: The diazirinyl group is introduced via a diazirine precursor, which is typically synthesized through the reaction of a diazo compound with an alkene.
Acetamido Group Addition: The acetamido group is added through an acylation reaction, where an amine group on the sugar derivative reacts with acetic anhydride or acetyl chloride.
Final Coupling: The final step involves coupling the diazirinyl sugar derivative with the octoxy group, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of protective groups and purification steps such as chromatography would be essential to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation reactions, forming carbonyl compounds such as aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific functional groups targeted.
Substitution: The diazirinyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the diazirinyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO₄ (potassium permanganate).
Reduction: Reducing agents such as NaBH₄ (sodium borohydride) and LiAlH₄ (lithium aluminum hydride) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Primary and secondary alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[2-[8-[3-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]diazirin-3-yl]octoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide has several applications in scientific research:
Chemistry: Used in the study of reaction mechanisms and the synthesis of complex molecules.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions and identify binding sites.
Medicine: Potential use in drug development for targeting specific proteins or pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects primarily through its diazirinyl group, which can form covalent bonds with nearby molecules upon exposure to UV light. This photoactivation allows the compound to label and identify molecular targets, providing insights into their structure and function. The acetamido and hydroxyl groups enhance its solubility and reactivity, facilitating interactions with various biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- **N-[2-[8-[3-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]diazirin-3-yl]octoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- **this compound
Uniqueness
The unique combination of the diazirinyl group with the sugar moiety and acetamido group distinguishes this compound from others. Its ability to undergo photoactivation and form covalent bonds with molecular targets makes it particularly valuable in biochemical research. Similar compounds may lack the specific functional groups or the structural complexity that confer these unique properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
N-[2-[8-[3-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]diazirin-3-yl]octoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46N4O12/c1-14(33)27-18-22(37)20(35)16(11-31)41-24(18)39-10-8-6-4-3-5-7-9-26(29-30-26)13-40-25-19(28-15(2)34)23(38)21(36)17(12-32)42-25/h16-25,31-32,35-38H,3-13H2,1-2H3,(H,27,33)(H,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYKVCXQMCPXTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCCCCCCCC2(N=N2)COC3C(C(C(C(O3)CO)O)O)NC(=O)C)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46N4O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




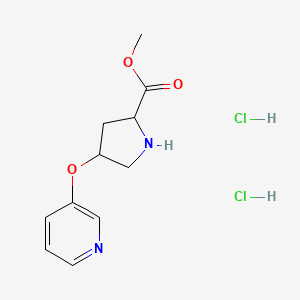
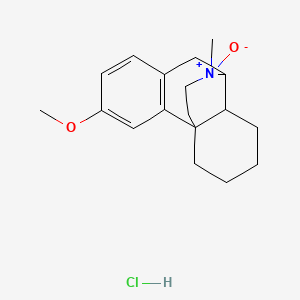
![N-[2-(trifluoromethoxy)ethyl]propan-1-amine;hydrochloride](/img/structure/B12107248.png)
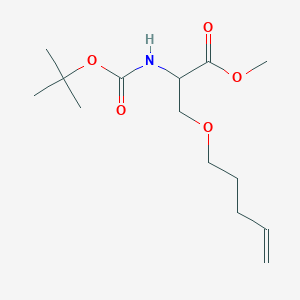
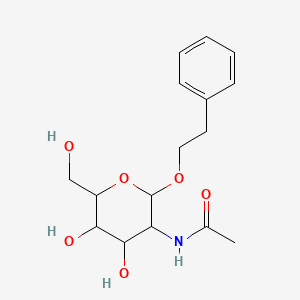
![L-Phenylalanine, N-[3-(4-hydroxy-3-Methoxyphenypropyl]-L-a-aspartyl-, 2-Methyl ester Suppliersl)](/img/structure/B12107264.png)

